N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide -

N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide

Catalog Number: EVT-5640225
CAS Number:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Computational studies, such as density functional theory (DFT) calculations, could provide insights into the electronic structure, dipole moment, and potential reactivity of this molecule. [, ]

Applications
    • Anticancer Agents: Several studies highlight the anticancer potential of structurally similar nicotinamide derivatives. [, , , , , , ] These compounds target various mechanisms, including angiogenesis inhibition and apoptosis induction.
    • Anti-inflammatory Agents: Research on related compounds suggests a potential for anti-inflammatory activity, possibly through the modulation of cytokine production or inflammatory signaling pathways. [, , ]
    • Antifungal Agents: Certain nicotinamide derivatives exhibit promising antifungal properties by interfering with fungal cell wall synthesis or other vital processes. [, ]
    • Metal-Organic Frameworks (MOFs): The molecule's structure could allow it to act as a bridging ligand in the construction of MOFs, potentially contributing to gas storage or separation applications. []
    • Crystal Engineering: The presence of multiple hydrogen bonding sites might facilitate specific intermolecular interactions, potentially leading to the design of novel crystalline materials. []

(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(pyridin-2-yl)ethyl)cyclohexanecarboxamide

  • Compound Description: This compound is a cyclohexanecarboxamide derivative investigated for its potential in cooling preparations for human skin and mucous membrane contact. []
  • Relevance: While structurally distinct from N-[4-(cyanomethyl)phenyl]nicotinamide, this compound is grouped alongside it in the context of cooling preparations, suggesting potential shared physicochemical properties or biological activities relevant to this application. Both compounds contain a nitrogen-containing heterocycle (pyridine or nicotinamide) linked to an amide group, which might contribute to their shared application area. []

(1R,2S,5R)-N-(4-(Cyanomethyl)phenyl)-2-isopropyl-5-methylcyclohexanecarboxamide

  • Compound Description: This cyclohexanecarboxamide derivative is also investigated for its cooling properties for human skin and mucous membrane contact. []
  • Relevance: This compound exhibits a high degree of structural similarity to N-[4-(cyanomethyl)phenyl]nicotinamide. Both share the core structure of a (cyanomethyl)phenyl ring directly attached to an amide group. This structural similarity strongly suggests comparable physicochemical characteristics and potentially analogous biological effects, at least in the context of their shared application in cooling preparations. []

N-(4-Chlorophenyl)-2-hydroxynicotinamide

  • Compound Description: This compound serves as a structural basis for a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-11 in the paper) investigated for their anti-inflammatory activity. []
  • Relevance: This compound exhibits a similar scaffold to N-[4-(cyanomethyl)phenyl]nicotinamide, with both sharing a nicotinamide core. The key difference lies in the substituent at the amide nitrogen: a (4-chlorophenyl) group in this compound versus a (4-(cyanomethyl)phenyl) group in N-[4-(cyanomethyl)phenyl]nicotinamide. This structural similarity, particularly within the nicotinamide core, suggests potential overlap in their biological targets or mechanisms of action, despite differing in their specific pharmacological activities. []

N-(2-(4-Bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide

  • Compound Description: This compound, referred to as SRVIC30, has demonstrated antimetastatic effects in a murine melanoma model. []

N-(4-(4-Aminobenzyl)phenyl)nicotinamide

  • Compound Description: This unsymmetrical bidentate ligand is used in the study to construct self-assembled coordination complexes with palladium(II). []

N-(4-Pyridyl)isonicotinamide

  • Compound Description: This pyridyl amide derivative exhibits efficient hydrogelator properties, forming hydrogels at low concentrations. []
  • Relevance: While structurally distinct from N-[4-(cyanomethyl)phenyl]nicotinamide, this compound shares the key structural element of a nitrogen-containing heterocycle (pyridine or nicotinamide) linked to an amide group. This structural similarity might underlie potential commonalities in their physicochemical characteristics, particularly concerning their ability to form intermolecular interactions crucial for gel formation in the case of N-(4-Pyridyl)isonicotinamide. []
  • Compound Description: This compound (compound 10) was designed and synthesized as a potential antiangiogenic vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. []
  • Relevance: This compound shares the nicotinamide core structure with N-[4-(cyanomethyl)phenyl]nicotinamide but possesses a significantly more complex and extended substituent on the amide nitrogen. This difference emphasizes the importance of specific structural motifs for achieving potent and selective VEGFR-2 inhibitory activity. []
  • Compound Description: This compound (compound 10) was designed and synthesized as an antiproliferative VEGFR-2 inhibitor. []
  • Relevance: Similar to the previous compound, this compound is also a nicotinamide derivative with a complex substituent on the amide nitrogen. The variations in these substituents, compared to N-[4-(cyanomethyl)phenyl]nicotinamide, underscore the structure-activity relationships within this class of compounds and their potential for developing potent anticancer agents. []

(E)-N-(4-(1-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide

  • Compound Description: This compound (compound X) was designed and evaluated as a potential anti-VEGFR-2 nicotinamide analog with potential anticancer activity. []
  • Relevance: Similar to the previous two compounds, this compound also shares the nicotinamide core and complex substitutions at the amide nitrogen with N-[4-(cyanomethyl)phenyl]nicotinamide. The consistent use of this core structure in the design of novel anticancer agents suggests its significance in interacting with relevant biological targets. []

N-(4-(Hydrazinecarbonyl)phenyl)nicotinamide

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of nicotinamide derivatives with monosaccharides linked via a hydrazone for anticancer evaluation. []
  • Relevance: This compound is structurally very similar to N-[4-(cyanomethyl)phenyl]nicotinamide, differing only in the substituent attached to the carbonyl group directly linked to the phenyl ring. In this compound, it is a hydrazinecarbonyl group, while in N-[4-(cyanomethyl)phenyl]nicotinamide, it is a cyanomethyl group. This similarity highlights the potential of this scaffold for further derivatization and exploration of various pharmacological activities, including anticancer potential. []
  • Compound Description: This compound, CC-292, is a Bruton’s tyrosine kinase inhibitor that has shown testicular toxicity in rodents. A biotinylated analog of this compound was used for chemoproteomics studies. []
  • Relevance: While structurally distinct from N-[4-(cyanomethyl)phenyl]nicotinamide, the use of CC-292 in a chemoproteomics study to identify off-target binding sites highlights the importance of understanding the potential for unintended interactions of structurally similar compounds, particularly those containing aromatic rings and nitrogen-containing heterocycles. []

Properties

Product Name

N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide

IUPAC Name

N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C14H11N3O/c15-8-7-11-3-5-13(6-4-11)17-14(18)12-2-1-9-16-10-12/h1-6,9-10H,7H2,(H,17,18)

InChI Key

YBWMVRXELYLUTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CC#N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.